MIF Tautomerase Inhibition: Target Compound vs. ISO‑1 (the Prototypical MIF Inhibitor)
In a head-to-head re‑evaluation of literature MIF inhibitors, 4-(imidazo[1,2-a]pyridin-2-yl)benzene-1,2-diol (designated compound 3 in the study) displayed a Ki of 26.6 µM against recombinant human MIF tautomerase. By contrast, ISO‑1, the most widely used MIF inhibitor, exhibited an IC50 of ~25 µM in the same enzymatic assay format but with fundamentally different kinetic behavior: the target compound showed distinct time‑dependent inhibition indicative of a covalent or slow‑binding mechanism, whereas ISO‑1 behaved as a reversible inhibitor [1]. This mechanistic divergence is critical for experimental design, as the target compound enables wash‑out and residence‑time studies that reversible probes cannot support.
| Evidence Dimension | MIF tautomerase inhibition potency and mechanism |
|---|---|
| Target Compound Data | Ki = 26.6 µM; covalent/slow‑binding time‑dependent inhibition |
| Comparator Or Baseline | ISO‑1: IC50 ≈ 25 µM; reversible inhibition |
| Quantified Difference | Comparable potency but distinct mechanism (covalent vs. reversible); time‑dependent residual activity < 10% after 60‑min pre‑incubation for target compound vs. full recovery for ISO‑1 |
| Conditions | Recombinant human MIF tautomerase; substrate: 4‑hydroxyphenylpyruvic acid; assay performed with variable pre‑incubation times (0–60 min) |
Why This Matters
Procurement of the target compound is justified when a covalent or slow‑binding MIF probe is required for mechanistic enzymology or target‑engagement biomarker studies, a property not provided by the standard reversible probe ISO‑1.
- [1] Cisneros, J.A.; Robertson, M.J.; Valhondo, M.; Jorgensen, W.L. Irregularities in enzyme assays: The case of macrophage migration inhibitory factor. Bioorg. Med. Chem. Lett. 2016, 26, 2764–2767. View Source
